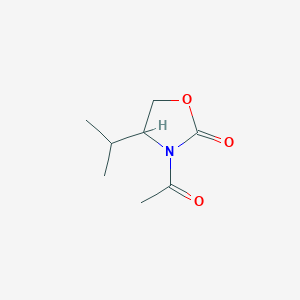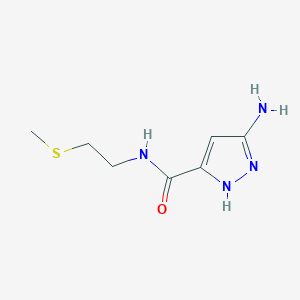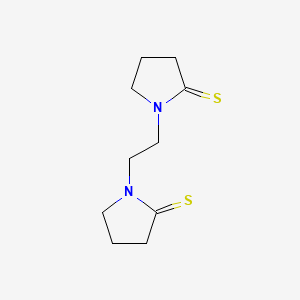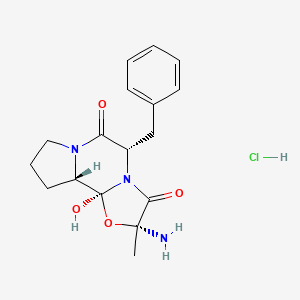
3-Acetyl-4-isopropyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-isopropyloxazolidin-2-one is a chemical compound with the molecular formula C8H13NO3 It belongs to the class of oxazolidinones, which are known for their diverse applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-isopropyloxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the base- or acid-promoted cyclization of glycidylcarbamates under triazabicyclodecene catalysis . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or electron-donating groups in the aromatic substituent of glycidylcarbamate .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
3-Acetyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the acetyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or isopropyl groups, using reagents like alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.
科学的研究の応用
3-Acetyl-4-isopropyloxazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-Acetyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, ultimately leading to bacterial cell death. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
類似化合物との比較
3-Acetyl-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. For example:
Linezolid: Known for its use as an antibiotic against Gram-positive bacteria.
Tedizolid: A more potent derivative with improved pharmacokinetic properties.
Contezolid: Another derivative with a broader spectrum of antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3 |
InChIキー |
DDLQJZMVXVQYJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=O)N1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)



![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)

![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

